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molecular formula C16H24N2 B8290944 4-Tert-butyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline

4-Tert-butyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline

Cat. No. B8290944
M. Wt: 244.37 g/mol
InChI Key: SPWBMAFXGMTTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101868B2

Procedure details

4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium (2.1 g, 7.8 mmol) (Step C) was added to a 100 mL round-bottom flask and dissolved in a 10% H2O/EtOH mixture. Iron dust (1.31 g, 23.4 mmol, 3 eq) and NH4Cl (460 mg, 8.6 mmol, 1.1 eq) were added. The flask was heated to reflux. After 2 h, the solution was cooled to RT and filtered through a pad of Celite®. The resulting solution was stripped down to a yellow solid and redissolved in MeOH (20 mL, anhydrous). The solution was cooled to 0° C. and slowly adding NaBH4 (450 mg, 11.7 mmol, 1.5 eq). The solution was cooled to RT and stirred for 30 min. The solvent was stripped-off under vacuum and the solid was redissolved in CH2Cl2 and filtered. The solution was concentrated in vacuo to afford an amorphous clear yellow solid. MS (ES+): 245.2 (M+H)+
Name
4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
460 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.31 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]1[CH:19]=[CH:18][N+:17]([CH3:20])=[CH:16][CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[NH4+].[Cl-].[BH4-].[Na+]>O.CCO.C(Cl)Cl.[Fe]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]1[CH2:19][CH2:18][N:17]([CH3:20])[CH2:16][CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4,5.6|

Inputs

Step One
Name
4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C1=CC=[N+](C=C1)C
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
H2O EtOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
460 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
1.31 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated to reflux
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in MeOH (20 mL, anhydrous)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an amorphous clear yellow solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1=C(C=C(N)C=C1)C=1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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